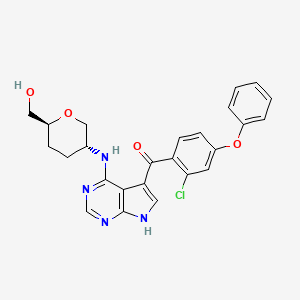

Nemtabrutinib

Description

Properties

IUPAC Name |

(2-chloro-4-phenoxyphenyl)-[4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN4O4/c26-21-10-17(34-16-4-2-1-3-5-16)8-9-19(21)23(32)20-11-27-24-22(20)25(29-14-28-24)30-15-6-7-18(12-31)33-13-15/h1-5,8-11,14-15,18,31H,6-7,12-13H2,(H2,27,28,29,30)/t15-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFCZQSJQXFJDS-QAPCUYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OCC1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](OC[C@@H]1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095393-15-8 | |

| Record name | ARQ-531 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095393158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nemtabrutinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTZ51LIXN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nemtabrutinib: A Technical Guide to a Novel Reversible BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Nemtabrutinib (formerly ARQ 531, MK-1026), a potent, orally bioavailable, and reversible inhibitor of Bruton's tyrosine kinase (BTK). This compound represents a significant advancement in the treatment of B-cell malignancies, particularly in cases of acquired resistance to first-generation covalent BTK inhibitors.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic small molecule. Its chemical identifiers and physicochemical properties are summarized below.

Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | (2-chloro-4-phenoxyphenyl)-[4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone[1][2][3] |

| CAS Number | 2095393-15-8[1][2][3] |

| Molecular Formula | C₂₅H₂₃ClN₄O₄[1][3] |

| SMILES | C1C--INVALID-LINK--C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO[1] |

| InChIKey | JSFCZQSJQXFJDS-QAPCUYQASA-N[1][3] |

| Synonyms | ARQ 531, ARQ-531, MK-1026[1][3][4] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 478.93 g/mol | [2][3] |

| Exact Mass | 478.1408 Da | [3] |

| pKa | 9.86 (pyrrolopyrimidine), 3.53 (secondary amine) | [5] |

| Solubility | Insoluble in water; Soluble in DMSO (≥ 50 mg/mL), Ethanol (7 mg/mL) | [6][7] |

| Appearance | Solid powder | [3] |

Mechanism of Action and Pharmacology

This compound is a reversible, ATP-competitive inhibitor of Bruton's tyrosine kinase (BTK).[8] Unlike first-generation BTK inhibitors such as ibrutinib, which form a covalent bond with the cysteine residue at position 481 (C481) in the BTK active site, this compound binds non-covalently.[9] This is a critical distinction, as the most common mechanism of acquired resistance to covalent inhibitors is a mutation at this C481 site (e.g., C481S).[10][11] By not requiring interaction with the C481 residue, this compound maintains inhibitory activity against both wild-type (WT) and C481S-mutant BTK.[12][13][14]

B-Cell Receptor (BCR) Signaling Pathway

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and activation of B-lymphocytes.[12][15] Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated by Src family kinases like LYN, which then activate SYK. Activated SYK phosphorylates and activates BTK. BTK, in turn, activates downstream effectors including phospholipase C gamma 2 (PLCγ2), leading to the activation of major survival pathways such as PI3K/AKT/mTOR and Ras/Raf/Erk.[7]

This compound disrupts this entire cascade by inhibiting BTK, thereby preventing the activation of these downstream survival pathways and ultimately leading to the inhibition of growth and induction of apoptosis in malignant B-cells that overexpress BTK.[13][15]

Kinase Selectivity Profile

In addition to its potent inhibition of BTK, this compound also demonstrates activity against other kinases, including members of the Tec and Src families.[6] This broader kinase profile may contribute to its efficacy, particularly in overcoming resistance mechanisms that involve signaling pathways redundant to or downstream of BTK.[6]

Preclinical and Clinical Data

In Vitro Activity

This compound demonstrates potent inhibition of BTK enzymatic activity and cancer cell proliferation in vitro.

| Parameter | Target / Cell Line | Value | Source |

| IC₅₀ | WT-BTK (enzymatic) | 0.85 nM | [6][7] |

| IC₅₀ | C481S-BTK (enzymatic) | 0.39 nM | [6] |

| IC₅₀ | WT-BTK (enzymatic) | 1.4 nM | [16] |

| IC₅₀ | MEK1 (enzymatic, at KM,ATP) | ~9 nM | [17] |

| GI₅₀ | TMD8 (ABC-DLBCL cell line) | 0.13 µM | [6] |

| GI₅₀ | REC1 (Mantle Cell Lymphoma line) | 0.18 nM | [6] |

In Vivo and Clinical Pharmacokinetics

Clinical studies have established the pharmacokinetic profile of this compound, demonstrating its oral bioavailability.

| Parameter (at 65 mg RP2D) | Value | Population | Source |

| Recommended Phase II Dose (RP2D) | 65 mg, once daily | R/R B-cell malignancies | [12][18] |

| Geometric Mean Cₘₐₓ | 145 to 2,590 nmol/L (across 5-75mg doses) | R/R B-cell malignancies | [12] |

| Geometric Mean AUC₀₋₂₄ | 2,431 to 44,000 nmol/L*h (across 5-75mg doses) | R/R B-cell malignancies | [12] |

| Bioavailability (Monkeys, 10mg/kg) | 72.4% | Preclinical | [18] |

Clinical Efficacy

The phase 1/2 BELLWAVE-001 study demonstrated promising antitumor activity in heavily pretreated patients with relapsed/refractory (R/R) B-cell malignancies.[10][19][20]

| Indication | Patient Cohort | Overall Response Rate (ORR) | Source |

| CLL/SLL | R/R, at 65 mg RP2D (n=57) | 53% | [18] |

| CLL/SLL with C481S mutation | R/R, at 65 mg RP2D (n=25) | 60% | [18] |

| CLL | R/R, at 65 mg RP2D | 75% | [12] |

Key Experimental Methodologies

The characterization of this compound involves a suite of biochemical and cellular assays. The following sections describe generalized protocols representative of those used to evaluate kinase inhibitors.

Biochemical Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™ or HTRF®, are commonly used to determine the IC₅₀ of an inhibitor against a purified kinase.

Principle: The assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate. A europium (Eu)-labeled antibody (donor) binds to the phosphorylated substrate, bringing it into proximity with an acceptor fluorophore (e.g., Alexa Fluor® 647 or XL665) on the substrate. This results in a FRET signal. An inhibitor prevents substrate phosphorylation, leading to a decrease in the FRET signal.

Generalized Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the appropriate assay buffer.

-

Enzyme/Substrate Preparation: Dilute purified recombinant BTK enzyme and a biotinylated peptide substrate (e.g., poly-GT-biotin) to working concentrations in kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT).[4]

-

Kinase Reaction: In a 384-well microplate, add the test compound, the enzyme/substrate mixture, and initiate the reaction by adding ATP (at a concentration near its Kₘ for the enzyme).[21] Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction by adding an EDTA-containing detection buffer.[4] This buffer also contains the Eu-labeled anti-phospho antibody and a streptavidin-conjugated acceptor (e.g., SA-XL665).[21] Incubate for 60 minutes to allow for detection reagent binding.

-

Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[4]

-

Analysis: Calculate the HTRF ratio (665 nm / 620 nm). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Cellular Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay determines if a compound induces programmed cell death (apoptosis) or necrosis in cancer cell lines.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC, PE, or CoraLite®488) and can be used to label early apoptotic cells.[22] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes. It can only enter late apoptotic and necrotic cells, where membrane integrity is compromised.[22]

Generalized Protocol:

-

Cell Culture and Treatment: Plate a relevant B-cell malignancy cell line (e.g., TMD8, REC-1) and allow cells to adhere or stabilize. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add fluorophore-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., PE Annexin V Apoptosis Detection Kit).[23]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Excite the fluorophores with the appropriate lasers and collect emission data.

-

Data Analysis: Quantify the cell populations:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

This compound is a promising, potent, and reversible BTK inhibitor with a distinct pharmacological profile that allows it to overcome a key clinical resistance mechanism to covalent BTK inhibitors. Its efficacy in inhibiting both wild-type and C481S-mutated BTK, combined with a manageable safety profile, has been demonstrated in preclinical and early-phase clinical trials.[10][20] Ongoing Phase 3 studies will further delineate its role in the therapeutic landscape for B-cell malignancies, potentially offering a valuable new option for patients with treatment-naive or relapsed/refractory disease.[16]

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. merckmillipore.com [merckmillipore.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. bmglabtech.com [bmglabtech.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. selleckchem.com [selleckchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. This compound | C25H23ClN4O4 | CID 129045720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cllsociety.org [cllsociety.org]

- 11. This compound - My Cancer Genome [mycancergenome.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 14. medkoo.com [medkoo.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Combined cellular and biochemical profiling of Bruton’s tyrosine kinase inhibitor this compound reveals potential application in MAPK-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Combined cellular and biochemical profiling of Bruton’s tyrosine kinase inhibitor this compound reveals potential application in MAPK-driven cancers [frontiersin.org]

- 18. onclive.com [onclive.com]

- 19. P628: UPDATED ANALYSIS OF BELLWAVE-001: A PHASE 1/2 OPEN-LABEL DOSE-EXPANSION STUDY OF THE EFFICACY AND SAFETY OF this compound FOR THE TREATMENT OF B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Apoptotic Cell Death | Proteintech Group [ptglab.com]

- 23. thno.org [thno.org]

Nemtabrutinib: A Technical Guide to a Novel Reversible BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nemtabrutinib (formerly MK-1026 or ARQ 531) is a potent, orally bioavailable, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It represents a significant advancement in the landscape of B-cell malignancy therapeutics by effectively targeting both wild-type BTK and the C481S mutant, a common mechanism of acquired resistance to first-generation covalent BTK inhibitors.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies relevant to its evaluation.

Introduction to this compound

This compound is a non-covalent, ATP-competitive inhibitor of BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway that is essential for B-cell proliferation, survival, and differentiation.[3] By reversibly binding to BTK, this compound disrupts this pathway, leading to the inhibition of malignant B-cell growth and survival. Its chemical formula is C25H23ClN4O4, and its molecular weight is 478.9 g/mol .[4]

Synonyms: MK-1026, ARQ 531[4][5]

Mechanism of Action

This compound functions by directly inhibiting the kinase activity of BTK. Unlike first-generation covalent inhibitors like ibrutinib, which form an irreversible bond with the cysteine residue at position 481 (C481) in the BTK active site, this compound binds non-covalently.[1][2] This reversible binding allows it to be effective against both wild-type BTK and BTK with the C481S mutation, where the cysteine is replaced by a serine, preventing covalent binding of irreversible inhibitors.[1][2]

Beyond BTK, this compound exhibits a distinct kinase profile, showing inhibitory activity against other kinases, including those in the Tec and Src families, which may contribute to its overall efficacy.[6]

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

The B-cell receptor (BCR) signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, with BTK playing a pivotal role. Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling events culminating in cell proliferation and survival. This compound's inhibition of BTK disrupts this entire cascade.

Experimental Workflow for Kinase Inhibition Assay

A common method to determine the inhibitory activity of a compound like this compound is a mobility shift assay. This assay measures the extent of phosphorylation of a substrate by the target kinase.

Preclinical and Clinical Data

Biochemical Activity

This compound demonstrates potent inhibition of both wild-type and C481S-mutant BTK, as well as other kinases.

| Target Kinase | IC50 (nM) | Reference |

| Wild-Type BTK | 0.85 - 1.4 | [7][8] |

| C481S-Mutant BTK | 0.39 - 1.6 | [7][8] |

| MEK1 | 8.5 | [8] |

| MEK2 | 9.5 | [8] |

| LYN | - | [6] |

| SRC Family Kinases | Various | [7] |

| TEC Family Kinases | Various | [7] |

Cell-Based Activity

This compound has shown potent anti-proliferative activity in various B-cell malignancy cell lines.

| Cell Line | Disease Model | GI50 (µM) | Reference |

| TMD8 | ABC-DLBCL | 0.13 | [7] |

| REC1 | Mantle Cell Lymphoma | 0.18 | [7] |

Clinical Efficacy and Safety

Clinical trials, including the Phase 1/2 BELLWAVE-001 (NCT03162536) and Phase 2 BELLWAVE-003 (NCT04728893) studies, have evaluated the safety and efficacy of this compound in patients with relapsed/refractory B-cell malignancies.[8][9]

| Clinical Trial | Patient Population | Dose | Overall Response Rate (ORR) | Key Adverse Events (Grade ≥3) | Reference |

| BELLWAVE-001 | Relapsed/Refractory CLL/SLL | 65 mg daily | 56% - 75% | Neutropenia, Febrile Neutropenia, Pneumonia | [6][9] |

| BELLWAVE-003 | Relapsed/Refractory B-cell malignancies | 65 mg daily | Ongoing | - | [8] |

Experimental Protocols

The following sections provide an overview of key experimental methodologies. While specific, proprietary protocols for this compound are not publicly available, these represent standard and widely accepted procedures in the field.

Kinase Inhibition Assay (Mobility Shift Assay)

This assay quantifies the enzymatic activity of a kinase by measuring the conversion of a substrate to its phosphorylated product.

-

Reagents and Materials:

-

Recombinant human BTK (wild-type or C481S mutant)

-

Fluorescently labeled peptide substrate

-

ATP

-

Kinase reaction buffer

-

This compound (serially diluted)

-

Stop solution

-

Microplate reader capable of detecting fluorescence

-

-

Procedure:

-

Prepare a reaction mixture containing the BTK enzyme, substrate, and kinase buffer in a microplate.

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Initiate the kinase reaction by adding ATP. The ATP concentration is typically at or near the Km for the specific kinase.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution.

-

Separate the phosphorylated product from the non-phosphorylated substrate using capillary electrophoresis.

-

Quantify the amount of product and substrate based on their different migration times.

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Reagents and Materials:

-

B-cell malignancy cell lines (e.g., TMD8, REC-1)

-

Cell culture medium and supplements

-

This compound (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a detergent-based solution)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere (if applicable) or stabilize overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

-

In Vivo Xenograft Studies

Patient-derived xenograft (PDX) models are used to evaluate the anti-tumor efficacy of this compound in a more clinically relevant setting.

-

Materials and Methods:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Tumor cells or tissue from patients with B-cell malignancies

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Implant tumor cells or tissue fragments subcutaneously or orthotopically into the mice.

-

Allow the tumors to establish and reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally, typically once daily, at a predetermined dose.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Analyze the tumor growth inhibition data to assess the efficacy of this compound.

-

Western Blotting for BTK Pathway Analysis

Western blotting is used to detect and quantify the levels of specific proteins in the BTK signaling pathway, including phosphorylated forms that indicate pathway activation.

-

Reagents and Materials:

-

Cell or tissue lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membranes (e.g., PVDF)

-

Blocking buffer (e.g., non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BTK, anti-phospho-BTK, anti-PLCγ2, anti-phospho-PLCγ2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Prepare protein lysates from cells or tissues treated with this compound or control.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again and add a chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Quantify the band intensities to determine the relative protein levels.

-

Conclusion

This compound is a promising next-generation BTK inhibitor with a distinct mechanism of action that allows it to overcome a key resistance mechanism to covalent BTK inhibitors. Its potent and selective activity, coupled with a manageable safety profile in clinical trials, positions it as a valuable therapeutic option for patients with B-cell malignancies. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors. As ongoing research and clinical studies provide more data, the full therapeutic potential of this compound will be further elucidated.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ascopubs.org [ascopubs.org]

- 9. cllsociety.org [cllsociety.org]

Nemtabrutinib in mantle cell lymphoma (MCL) research.

An In-Depth Technical Guide to Nemtabrutinib in Mantle Cell Lymphoma (MCL) Research

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (formerly MK-1026, ARQ 531) is an investigational, orally bioavailable, reversible, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Its development addresses a critical unmet need in the treatment of B-cell malignancies, including Mantle Cell Lymphoma (MCL), particularly in patients who have developed resistance to covalent BTK inhibitors (cBTKi).[3][4] Unlike first-generation cBTKis like ibrutinib, which form an irreversible bond with the cysteine residue at position 481 (C481) in the BTK active site, this compound binds non-covalently, making it effective against both wild-type (WT) BTK and the common C481S resistance mutation.[2][3] This guide provides a comprehensive overview of this compound's mechanism of action, summarizes key preclinical and clinical data with a focus on MCL, details relevant experimental protocols, and visualizes complex pathways and workflows.

Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of BTK.[1][3] Its primary mechanism involves disrupting the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and trafficking of malignant B-cells.[5]

Key Features:

-

Reversible, Non-Covalent Inhibition: this compound does not require interaction with the C481 residue for its activity, allowing it to effectively inhibit BTK even when the C481S mutation is present, a common mechanism of acquired resistance to covalent inhibitors.[2][4]

-

Broad Kinase Profile: Beyond BTK, this compound inhibits other kinases relevant to BCR signaling, including members of the Tec and Src families (e.g., LYN) and MEK1.[1][3] Preclinical studies in MCL have shown that it effectively suppresses the activation of Src family kinases, Syk, and ERK.[6]

-

Induction of Apoptosis: By blocking BTK-mediated downstream survival pathways, this compound leads to the inhibition of malignant B-cell growth and induces programmed cell death (apoptosis).[5][6]

Signaling Pathway

The diagram below illustrates the central role of BTK in the BCR signaling cascade and the inhibitory action of this compound.

Caption: BCR signaling pathway and points of inhibition by this compound.

Overcoming Resistance to Covalent BTK Inhibitors

The C481S mutation in the BTK gene prevents the irreversible binding of covalent inhibitors. This compound's non-covalent binding mechanism bypasses this issue, restoring BTK inhibition.

Caption: this compound's mechanism for overcoming C481S-mediated resistance.

Preclinical and Clinical Data in B-Cell Malignancies

This compound has been evaluated in various B-cell malignancies. While much of the detailed published data comes from studies including a majority of Chronic Lymphocytic Leukemia (CLL) patients, these findings are foundational for its investigation in MCL.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC50 (nmol/L) | Notes |

| Wild-Type BTK | 1.4 | Demonstrates potent inhibition comparable to approved BTK inhibitors.[3] |

| C481S-Mutant BTK | 1.6 | Shows similar high potency against the most common resistance mutation.[3] |

Table 2: Summary of Key Clinical Trial Data (BELLWAVE-001 & waveLINE-006)

| Study | Phase | Patient Population | N | Key Efficacy Results |

| BELLWAVE-001 | I/II | R/R B-Cell Malignancies (mostly CLL/SLL) | 112 (57 CLL/SLL at RP2D) | CLL/SLL Cohort (65 mg QD): - ORR: 56%[4]- Median DOR: 24.4 months[7]- Median PFS: 26.3 months[8] |

| waveLINE-006 (Cohort C) | II | R/R MCL (in combination with Zilovertamab Vedotin) | 28 | Combination Therapy: - ORR: 64%[9]- Complete Response (CR): 32%[9]- Partial Response (PR): 32%[9] |

R/R: Relapsed/Refractory; ORR: Overall Response Rate; DOR: Duration of Response; PFS: Progression-Free Survival; RP2D: Recommended Phase 2 Dose (65 mg once daily).

Table 3: Patient Demographics in R/R MCL (waveLINE-006, Cohort C)

| Characteristic | Value |

| Median Age (years) | 70 (range, 45-78)[9] |

| Median Prior Lines of Therapy | 2.5 (range, 1-6)[9] |

| High-Risk Disease (MIPI) | 21%[9] |

| TP53 Mutation Positive | 21%[9] |

| Ki67 Index ≥30% | 57%[9] |

| Prior Autologous Stem Cell Transplant | 43%[9] |

| Prior CAR T-cell Therapy | 25%[9] |

Safety and Tolerability

Across studies, this compound has demonstrated a manageable safety profile. In the BELLWAVE-001 study (all hematologic malignancies, n=112), the most common treatment-related adverse events (TRAEs) of any grade were dysgeusia (21%), neutropenia (20%), and fatigue (13%).[7][10] Grade 3 or 4 TRAEs occurred in 40% of patients, with neutropenia being the most common (17%).[7]

Ongoing and Future Clinical Investigations in MCL

This compound is being actively investigated in MCL, both as a monotherapy and in combination regimens.

-

NCT06572618: A Phase 2 trial evaluating this compound in combination with rituximab for treatment-naïve MCL patients.[11] The primary objective is to evaluate the complete response rate.[11][12]

-

BELLWAVE-003 (NCT04728893): A Phase 2 study of this compound in various R/R B-cell malignancies, including an MCL cohort.[13][14]

-

waveLINE-006 (NCT05458297): A Phase 2 study investigating zilovertamab vedotin in combination with this compound in patients with R/R MCL.[9][15]

Caption: The drug development and clinical trial pathway for this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols based on methods cited in this compound research publications.[6]

Protocol 1: Cell Viability Assay

-

Cell Culture: MCL cell lines (e.g., Mino) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Treatment: Cells are treated with a range of concentrations of this compound for 72 hours.

-

Luminescence Reading: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is used. The reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: Luminescence is measured using a plate reader. Data is normalized to vehicle-treated controls to calculate cell viability, and IC50 values are determined using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

-

Treatment: MCL cells are treated with this compound at various concentrations for a specified time (e.g., 48-72 hours).

-

Cell Harvesting: Cells are harvested and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Samples are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, and Annexin V-positive/PI-positive cells as late apoptotic/necrotic.

-

Quantification: The percentage of apoptotic cells is quantified for each treatment condition.

Protocol 3: Western Blotting for Signaling Pathway Analysis

-

Protein Extraction: Following treatment with this compound, MCL cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking & Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-BTK (Tyr223), total BTK, phospho-ERK, total ERK, β-actin).

-

Secondary Antibody & Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Caption: General experimental workflow for in vitro evaluation of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the targeted therapy of B-cell malignancies. Its ability to inhibit both wild-type and C481S-mutant BTK provides a crucial therapeutic option for patients with MCL who have developed resistance to covalent BTK inhibitors.[3][4] Early clinical data in combination therapies for MCL are promising, showing substantial antitumor activity in a heavily pretreated population.[9]

Future research will focus on:

-

Establishing the long-term efficacy and safety of this compound in larger, randomized Phase 3 trials for MCL.

-

Optimizing combination strategies, such as with anti-CD20 antibodies (rituximab) or other novel agents, to deepen responses and improve outcomes.[11][15]

-

Identifying biomarkers to predict response and resistance to non-covalent BTK inhibition.

-

Exploring its role in earlier lines of therapy for MCL.[16]

The continued development of this compound holds the potential to further refine the treatment landscape for patients with Mantle Cell Lymphoma.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound - My Cancer Genome [mycancergenome.org]

- 3. Frontiers | Combined cellular and biochemical profiling of Bruton’s tyrosine kinase inhibitor this compound reveals potential application in MAPK-driven cancers [frontiersin.org]

- 4. cllsociety.org [cllsociety.org]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. ashpublications.org [ashpublications.org]

- 7. P628: UPDATED ANALYSIS OF BELLWAVE-001: A PHASE 1/2 OPEN-LABEL DOSE-EXPANSION STUDY OF THE EFFICACY AND SAFETY OF this compound FOR THE TREATMENT OF B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ashpublications.org [ashpublications.org]

- 10. hematologyandoncology.net [hematologyandoncology.net]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Mantle Cell Lymphoma Clinical Research Trials | CenterWatch [centerwatch.com]

- 13. ashpublications.org [ashpublications.org]

- 14. clinicaltrials.eu [clinicaltrials.eu]

- 15. Paper: Zilovertamab Vedotin in Combination with this compound for Patients with Relapsed or Refractory Mantle Cell Lymphoma: Cohort C of the Open-Label, Phase 2 Waveline-006 Study [ash.confex.com]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

Methodological & Application

Nemtabrutinib In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemtabrutinib (formerly ARQ 531 or MK-1026) is a potent, reversible, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[2][3] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies. This compound inhibits both wild-type BTK and the C481S mutant, a common resistance mutation that emerges in patients treated with covalent BTK inhibitors.[4] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound is an ATP-competitive tyrosine kinase inhibitor.[1] By binding to the ATP-binding pocket of BTK, it blocks its kinase activity, thereby inhibiting the downstream signaling cascade that promotes the survival and proliferation of malignant B-cells.[2][3] this compound has also demonstrated inhibitory activity against other kinases, including those in the TEC, Trk, and Src families.[1]

Data Presentation

Biochemical IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) of this compound against various kinases has been determined in biochemical assays.

| Kinase Target | IC50 (nM) |

| BTK (wild-type) | 0.85 - 1.4 |

| BTK (C481S mutant) | 1.6 |

| MEK1 | 8.5 |

| MEK2 | 9.5 |

| B-RAF | 73 |

Data sourced from biochemical kinase activity assays.[1][4][5]

Cellular IC50 Values of this compound in B-cell Lines

The potency of this compound has also been assessed in cellular assays, which measure the drug's effect on cell viability.

| Cell Line | Cancer Type | IC50 (nM) |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | Not explicitly stated, but shown in dose-response curve |

| REC-1 | Mantle Cell Lymphoma | Not explicitly stated, but shown in dose-response curve |

Further research is needed to populate this table with a broader range of B-cell malignancy cell lines.[6]

Experimental Protocols

Cell Viability Assay (using CellTiter-Glo®)

This protocol is for determining the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

B-cell malignancy cell lines (e.g., SU-DHL-6, REC-1)

-

Appropriate cell culture medium and supplements

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

-

Add the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.

-

Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all experimental values.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Cell Viability Assay Workflow

Apoptosis Assay (using Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

B-cell malignancy cell lines

-

Appropriate cell culture medium and supplements

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates at an appropriate density and allow them to attach overnight (if applicable).

-

Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) and a vehicle control (DMSO) for 24-48 hours.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Apoptosis Assay Workflow

Western Blot for BTK Phosphorylation

This protocol is to assess the inhibitory effect of this compound on BTK activation by measuring the levels of phosphorylated BTK (p-BTK).

Materials:

-

This compound stock solution (dissolved in DMSO)

-

B-cell malignancy cell lines

-

Appropriate cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound at various concentrations for a specified time (e.g., 1-4 hours).

-

Wash the cells with cold PBS and lyse them with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-BTK overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total BTK and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software and normalize the p-BTK signal to the total BTK signal.

-

Western Blot Workflow

Signaling Pathway

B-Cell Receptor (BCR) Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates a simplified BCR signaling cascade and highlights the central role of BTK, the target of this compound.

BCR Signaling and this compound Inhibition

References

Application Notes and Protocols for Nemtabrutinib Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemtabrutinib (also known as MK-1026 or ARQ 531) is a potent, orally bioavailable, and reversible non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-lymphocytes.[4] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, making BTK an attractive therapeutic target.[4]

This compound distinguishes itself from first-generation, covalent BTK inhibitors by its ability to effectively inhibit both wild-type BTK and the C481S mutant, a common mechanism of acquired resistance to covalent inhibitors.[2][5] Its reversible, non-covalent binding mode offers a promising therapeutic strategy for patients who have developed resistance to other BTK-targeted therapies.[1][5]

These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the activity of this compound. The described assays will enable researchers to:

-

Determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

-

Confirm target engagement of this compound with BTK within a cellular context.

-

Elucidate the mechanism of action by analyzing the inhibition of downstream signaling pathways.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the kinase activity of BTK, thereby blocking the downstream signaling cascade initiated by B-cell receptor activation. This disruption of the BCR pathway ultimately leads to decreased B-cell proliferation and survival.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound in B-Cell Malignancy Cell Lines.

| Cell Line | Cancer Type | This compound IC50 (µM) |

| TMD8 | Diffuse Large B-cell Lymphoma (ABC) | 0.13 |

| REC-1 | Mantle Cell Lymphoma | 0.18 |

| JeKo-1 | Mantle Cell Lymphoma | 0.7 |

| Mino | Mantle Cell Lymphoma | 1.2 |

| Z-138 | Mantle Cell Lymphoma | 10.1 |

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% after 72 hours of treatment. Data is representative and compiled from published studies.[6]

Table 2: Quantitative Analysis of BTK Pathway Inhibition by this compound.

| This compound Conc. (nM) | % Inhibition of pBTK (Y223) | % Inhibition of pPLCγ2 (Y759) | % Inhibition of pERK1/2 (T202/Y204) |

| 1 | 25 ± 5 | 18 ± 4 | 10 ± 3 |

| 10 | 65 ± 8 | 55 ± 7 | 40 ± 6 |

| 100 | 95 ± 4 | 88 ± 6 | 75 ± 8 |

| 1000 | 98 ± 3 | 92 ± 5 | 85 ± 7 |

Data represents the percentage inhibition of phosphorylation of key downstream signaling proteins in TMD8 cells treated with this compound for 2 hours, as determined by quantitative western blotting. Values are presented as mean ± standard deviation.

Table 3: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement.

| Treatment | Apparent Melting Temperature (Tm) of BTK (°C) | Thermal Shift (ΔTm) (°C) |

| Vehicle (DMSO) | 48.2 ± 0.5 | - |

| This compound (10 µM) | 55.6 ± 0.7 | +7.4 |

Data shows the melting temperature of BTK in intact TMD8 cells treated with vehicle or this compound. A significant thermal shift indicates direct binding of this compound to BTK.

Experimental Protocols

Protocol 1: Cell Viability Assay using CellTiter-Glo®

This protocol determines the effect of this compound on the viability of suspension cancer cell lines.

Materials:

-

B-cell lymphoma/leukemia cell lines (e.g., TMD8, REC-1)

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

DMSO (cell culture grade)

-

96-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Harvest cells in exponential growth phase and determine cell density and viability using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.

-

Seed 50 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

-

Compound Preparation and Addition:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve 2X the final desired concentrations (e.g., ranging from 20 µM to 0.2 nM).

-

Add 50 µL of the 2X this compound dilutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-cell control (medium only).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

CellTiter-Glo® Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate-reading luminometer.

-

Subtract the average luminescence of the no-cell control from all other wells.

-

Normalize the data to the vehicle control (set as 100% viability).

-

Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using a non-linear regression curve fit.

-

Protocol 2: Western Blotting for BTK Pathway Analysis

This protocol is for assessing the phosphorylation status of BTK and its downstream targets.

Materials:

-

TMD8 cells (or other relevant cell line)

-

RPMI-1640 medium, FBS, Penicillin-Streptomycin

-

This compound and DMSO

-

6-well tissue culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pBTK (Y223), anti-BTK, anti-pPLCγ2 (Y759), anti-PLCγ2, anti-pERK1/2 (T202/Y204), anti-ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Seed 2 x 10^6 TMD8 cells per well in 6-well plates and incubate overnight.

-

Treat cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or vehicle (DMSO) for 2 hours.

-

-

Cell Lysis and Protein Quantification:

-

Harvest cells by centrifugation, wash with ice-cold PBS.

-

Lyse cell pellets with ice-cold RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Perform densitometry analysis to quantify band intensities.

-

Normalize the intensity of phosphorylated proteins to their respective total protein levels. Further normalize to the loading control (GAPDH).

-

Calculate the percentage inhibition relative to the vehicle-treated control.

-

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol confirms the direct binding of this compound to BTK in intact cells.

Materials:

-

TMD8 cells

-

This compound and DMSO

-

PBS

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Liquid nitrogen

-

Centrifuge (capable of >15,000 x g)

-

Western blotting materials (as described in Protocol 2)

Procedure:

-

Cell Treatment:

-

Harvest TMD8 cells and resuspend in fresh medium at 10 x 10^6 cells/mL.

-

Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

-

-

Heat Treatment:

-

Aliquot the cell suspension into PCR tubes or a PCR plate.

-

Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 64°C) using a thermal cycler. Include a non-heated control (room temperature).

-

-

Cell Lysis:

-

Immediately after heating, lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen for 1 min, followed by thawing at 25°C).

-

-

Separation of Soluble and Precipitated Proteins:

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant (soluble fraction).

-

-

Analysis:

-

Analyze the soluble fractions by western blotting for total BTK protein (as described in Protocol 2).

-

Quantify the band intensities for BTK at each temperature point.

-

Normalize the data to the non-heated control for each treatment group.

-

Plot the percentage of soluble BTK against the temperature to generate melting curves.

-

Determine the melting temperature (Tm) for both vehicle and this compound-treated samples. A shift in Tm indicates target engagement.

-

References

- 1. First-in-Human Study of the Reversible BTK Inhibitor this compound in Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia and B-Cell Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Current Advances in CETSA [frontiersin.org]

- 6. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Studies with Nemtabrutinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemtabrutinib (formerly ARQ 531 or MK-1026) is a potent, orally bioavailable, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It has demonstrated significant antitumor activity in preclinical models of B-cell malignancies.[3][4] this compound distinguishes itself from first-generation, irreversible BTK inhibitors by its ability to inhibit both wild-type BTK and the C481S mutant, a common mechanism of acquired resistance.[1] Furthermore, preclinical studies have revealed that this compound also targets other kinases, including those in the Tec and Src families, and key components of the MAPK/ERK signaling pathway, suggesting a broader mechanism of action.[3][5][6]

These application notes provide a summary of preclinical data and detailed protocols for in vitro and in vivo studies to guide researchers in designing experiments to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of this compound from various preclinical studies.

Table 1: Biochemical IC50 Values of this compound Against Key Kinases

| Target Kinase | IC50 (nmol/L) | Notes |

| Wild-type BTK | 1.4 | |

| C481S-mutant BTK | 1.6 | |

| MEK1 | 8.5 | [5] |

| MEK2 | 9.5 | [5] |

| B-RAF | 73 | Activity measured via a cascade assay with MEK1 and ERK2.[5] |

Table 2: In Vitro Cellular IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| Mantle Cell Lymphoma (MCL) cell lines | Mantle Cell Lymphoma | 0.7 - 10.1 | [3] |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.6 | [7] |

| REC-1 | Mantle Cell Lymphoma | 2.0 | [7] |

| EoL-1 | Chronic Eosinophilic Leukemia | 0.059 | [7] |

Signaling Pathways

This compound primarily exerts its effects through the inhibition of the B-cell receptor (BCR) signaling pathway. It also demonstrates inhibitory activity on the MAPK/ERK pathway.

Figure 1: this compound's inhibitory action on the BCR and MAPK/ERK signaling pathways.

Experimental Protocols

In Vitro Methods

1. Cell Viability Assay (e.g., Using CellTiter-Glo®)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

-

Materials:

-

Cancer cell lines of interest (e.g., MCL, DLBCL lines)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well clear bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range could be from 0.01 nM to 100 µM. Include a DMSO-only vehicle control.

-

Remove the overnight culture medium from the cells and add the media containing the different concentrations of this compound.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate IC50 values by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.

-

2. Apoptosis Assay (Annexin V/PI Staining)

This protocol determines the mode of cell death induced by this compound.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with varying concentrations of this compound (e.g., at IC50 and 2x IC50 concentrations) for a specified time (e.g., 24, 48 hours). Include a vehicle control.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.

-

3. Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the BCR and MAPK signaling pathways.

-

Materials:

-

Cancer cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-BTK, anti-BTK, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

-

-

Procedure:

-

Treat cells with this compound at various concentrations and for different durations.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the change in protein phosphorylation.

-

In Vivo Methods

Xenograft Mouse Model of B-cell Malignancy

This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.

Figure 2: General workflow for an in vivo xenograft study with this compound.

-

Animals:

-

Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

-

-

Procedure:

-

Cell Preparation and Implantation:

-

Harvest cancer cells during their exponential growth phase.

-

Resuspend the cells in a sterile, serum-free medium or PBS, potentially mixed with Matrigel to enhance tumor engraftment.

-

Subcutaneously inject the cell suspension (e.g., 1 x 10⁶ to 10 x 10⁶ cells) into the flank of each mouse.

-

-

Tumor Growth and Group Assignment:

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose with 0.1% Tween 80).

-

Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 75 mg/kg, once daily).

-

Administer the vehicle alone to the control group.

-

-

Efficacy Evaluation:

-

Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly).

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

The study may be concluded when tumors in the control group reach a predetermined size, or after a specific duration.

-

-

Data Analysis:

-

Compare the tumor growth curves between the this compound-treated and vehicle-treated groups.

-

Calculate the percentage of tumor growth inhibition (TGI).

-

If applicable, perform survival analysis.

-

At the end of the study, tumors and organs can be harvested for further analysis (e.g., histology, Western blotting).

-

-

Conclusion

This compound is a promising BTK inhibitor with a dual mechanism of action that includes the inhibition of both BCR and MAPK/ERK signaling pathways. The provided protocols offer a framework for the preclinical evaluation of this compound's efficacy and mechanism of action. Researchers should adapt these protocols to their specific cell lines, animal models, and experimental questions. The quantitative data presented herein serves as a valuable reference for dose selection and expected outcomes in preclinical studies.

References

- 1. Preclinical evaluation of combination this compound and venetoclax in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Combined cellular and biochemical profiling of Bruton’s tyrosine kinase inhibitor this compound reveals potential application in MAPK-driven cancers [frontiersin.org]

- 6. promega.com [promega.com]

- 7. Combined cellular and biochemical profiling of Bruton’s tyrosine kinase inhibitor this compound reveals potential application in MAPK-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

Nemtabrutinib: Application Notes and Protocols for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemtabrutinib (formerly ARQ 531 or MK-1026) is a potent, orally bioavailable, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] It demonstrates activity against both wild-type BTK and the C481S mutant, a common resistance mutation that emerges in response to covalent BTK inhibitors.[1][4][5] this compound's mechanism of action involves non-covalently binding to the ATP-binding pocket of BTK, thereby preventing the activation of the B-cell antigen receptor (BCR) signaling pathway.[2][4][6] This inhibition leads to decreased proliferation and survival of malignant B-cells that overexpress BTK.[2][4] Beyond BTK, this compound also exhibits inhibitory activity against other kinases, including those in the Tec and Src families, which may contribute to its broader anti-cancer efficacy.[1][7] These application notes provide detailed protocols for the laboratory use of this compound, including its formulation, and methods for assessing its in vitro activity.

Chemical Information

| Property | Value |

| Synonyms | ARQ 531, MK-1026 |

| CAS Number | 2095393-15-8 |

| Molecular Formula | C₂₅H₂₃ClN₄O₄ |

| Molecular Weight | 478.93 g/mol |

Data Summary

In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against various kinases.

| Kinase | IC₅₀ (nM) |

| Wild-Type BTK | 0.85 - 1.4 |

| C481S-Mutant BTK | 0.39 - 1.6 |

| BMX | 5.23 |

| TEC | 5.80 |

| TXK | 36.4 |

| MEK1 | 8.5 |

| MEK2 | 9.5 |

| B-RAF | 73 |

Cellular Activity

The following table summarizes the anti-proliferative activity of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma (DLBCL) | Not explicitly stated, but sensitive |

| REC-1 | Mantle Cell Lymphoma (MCL) | Not explicitly stated, but sensitive |

| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | Potent inhibition of BCR signaling |

| Various MCL cell lines | Mantle Cell Lymphoma (MCL) | 700 - 10100 |

| CLL cell lines | Chronic Lymphocytic Leukemia (CLL) | 389 (median) |

Signaling Pathway

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound for in vitro experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Bring the this compound powder and DMSO to room temperature.

-

Calculate the required mass of this compound to prepare a stock solution of desired concentration (e.g., 10 mM or 50 mM). For example, to make 1 ml of a 10 mM stock solution (MW = 478.93 g/mol ), weigh out 4.79 mg of this compound.

-

Aseptically add the weighed this compound to a sterile tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex the solution vigorously until the powder is completely dissolved. Gentle warming to 37°C for 10 minutes or brief sonication can aid in dissolution.[8]

-

Once dissolved, the stock solution should be clear.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage (up to 1 year) or at 4°C for short-term use (up to 2 years in solvent).[4]

Protocol 2: Cell Viability Assay (MTS/CellTiter-Glo®)

This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines using a colorimetric (MTS) or luminescent (CellTiter-Glo®) assay.[2][9][10]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well clear or white-walled microplates (white-walled for luminescence)

-

This compound stock solution (from Protocol 1)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Multichannel pipette

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well.

-

Include wells with medium only for background control.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (typically ≤ 0.1%) to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).

-

Incubate for the desired treatment period (e.g., 72 hours).[2]

-

-

Assay Measurement:

-

For MTS Assay:

-

For CellTiter-Glo® Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

-

Data Analysis:

-

Subtract the background reading from all wells.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability versus the log of this compound concentration and fit a dose-response curve to determine the IC₅₀ value.

-

Protocol 3: Western Blotting for BTK Pathway Inhibition

This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of BTK and its downstream targets.[2]

Materials:

-

Cancer cell lines

-

This compound stock solution

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

-

In Vivo Formulation

For in vivo studies in animal models, this compound can be formulated for oral administration. A suggested formulation is as follows:

-

Prepare a stock solution of this compound in DMSO (e.g., 9.5 mg/mL).[6]

-

For a 1 mL final solution, add 50 µL of the DMSO stock to 400 µL of PEG300 and mix well.[6]

-

Add 50 µL of Tween® 80 and mix.[6]

-

Add 500 µL of sterile water or saline and mix to a final volume of 1 mL.[6]

-

The final solution should be prepared fresh before use.[6]

Safety Precautions

This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.

References

- 1. medkoo.com [medkoo.com]

- 2. The Reversible BTK Inhibitor this compound Demonstrates Favorable Antitumor Efficacy and Enhances the Function of CAR T Cells in Mantle Cell Lymphoma | Blood | American Society of Hematology [ashpublications.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - My Cancer Genome [mycancergenome.org]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. broadpharm.com [broadpharm.com]